

ONO-3805: A Technical Overview of its Biological Activity and Therapeutic Target

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ONO-3805

Cat. No.: B15577819

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed technical guide on the biological activity and therapeutic target of **ONO-3805**, a non-steroidal inhibitor of 5 α -reductase. Due to the limited availability of specific public data on **ONO-3805**, this guide synthesizes the existing information and presents it in the context of established methodologies for evaluating 5 α -reductase inhibitors.

Core Concepts: Biological Activity and Target

ONO-3805 is identified as a non-steroidal inhibitor of 5 α -reductase.^{[1][2][3][4][5][6][7]} This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). The inhibition of this conversion is the primary biological activity of **ONO-3805**, which has been explored for its potential therapeutic effects in androgen-dependent conditions such as benign prostatic hyperplasia (BPH).^{[1][5][7]}

Quantitative Data

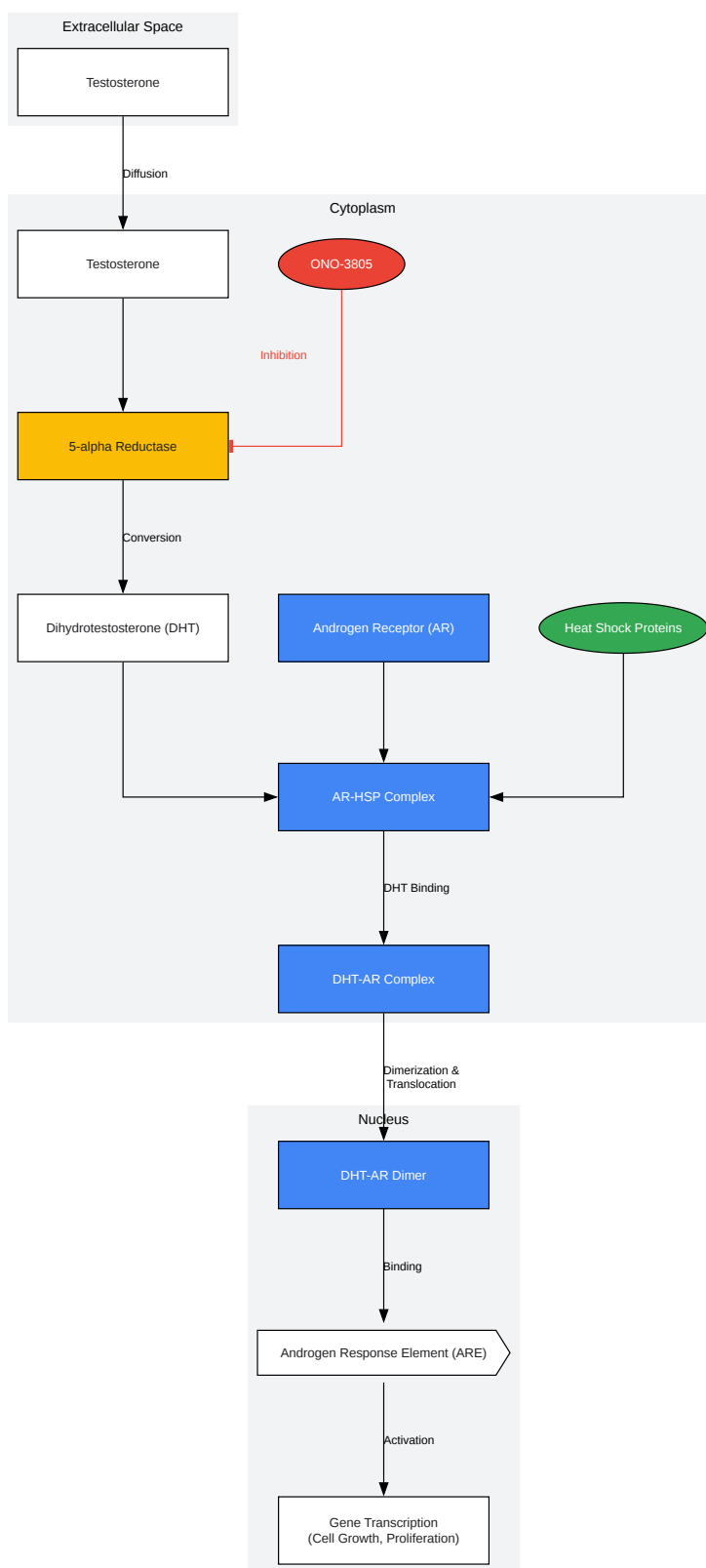
Exhaustive searches for specific quantitative data for **ONO-3805**, such as IC₅₀, K_i, or EC₅₀ values, did not yield any publicly available information. The compound is consistently referred to as an "early lead compound," suggesting that detailed characterization data may not have been widely published.^{[1][5][7]}

For context, a summary of available qualitative information is presented below.

Parameter	Description	Source
Compound Name	ONO-3805	[1] [2] [3] [4] [5] [6] [7]
Target	5 α -reductase	[1] [2] [3] [5] [7]
Mechanism of Action	Inhibition of the conversion of testosterone to dihydrotestosterone	[1] [5] [7]
Chemical Nature	Non-steroidal	[1] [2] [3] [6]
Therapeutic Potential	Benign Prostatic Hyperplasia (BPH)	[1] [5] [7]

Signaling Pathway Inhibition

ONO-3805 exerts its effect by intervening in the androgen signaling pathway. In target tissues, testosterone is converted by 5 α -reductase to DHT. DHT has a higher affinity for the androgen receptor (AR) than testosterone. The binding of DHT to the AR leads to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Inside the nucleus, the DHT-AR complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that regulate cell growth and proliferation in androgen-sensitive tissues like the prostate. By inhibiting 5 α -reductase, **ONO-3805** reduces the levels of DHT, thereby attenuating this signaling cascade.



[Click to download full resolution via product page](#)

Caption: Androgen signaling pathway and the inhibitory action of **ONO-3805**.

Experimental Protocols

While a specific protocol for **ONO-3805** is not available, the following is a representative methodology for an in vitro 5 α -reductase inhibition assay using rat liver microsomes, a common method for evaluating inhibitors.

Objective: To determine the inhibitory activity of a test compound (e.g., **ONO-3805**) on the conversion of testosterone to dihydrotestosterone by 5 α -reductase.

Materials:

- Rat liver microsomes (as a source of 5 α -reductase)
- Testosterone
- NADPH (cofactor)
- Test compound (**ONO-3805**)
- Finasteride (positive control)
- Buffer solution (e.g., 40 mM potassium phosphate buffer, pH 6.5)
- Quenching solution (e.g., ethyl acetate or other organic solvent)
- Internal standard for chromatography
- High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry detector

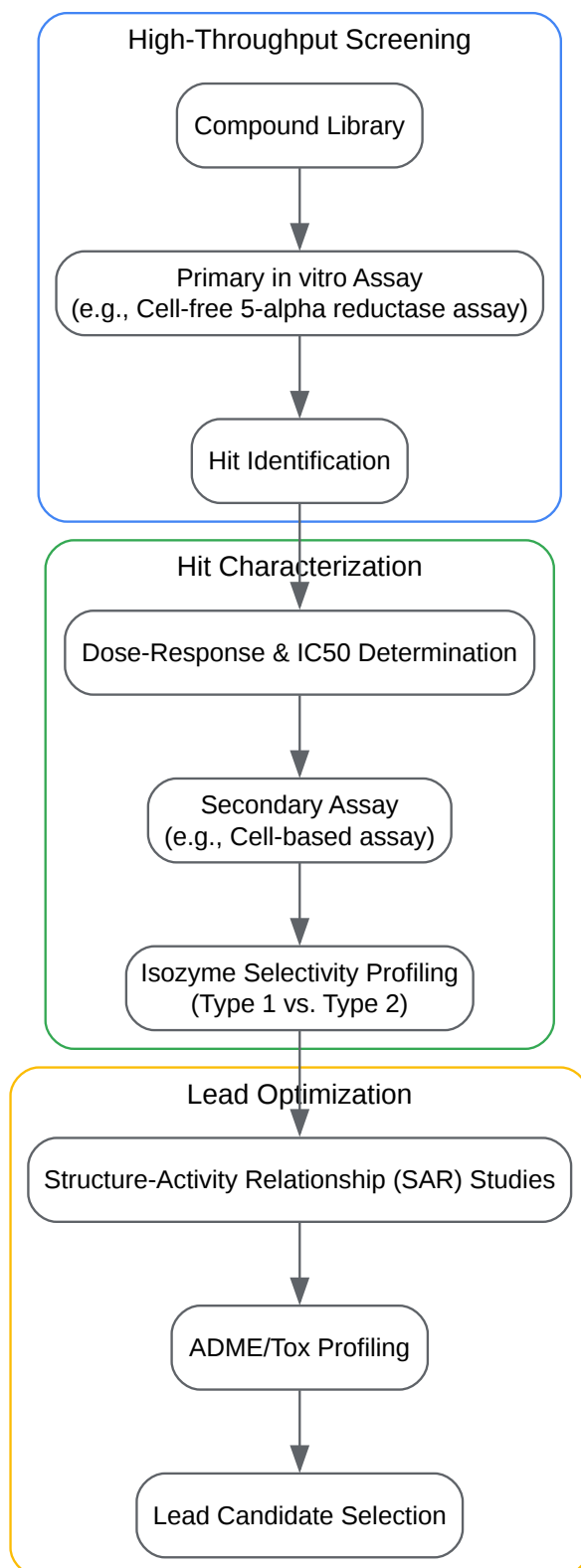
Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the test compound and positive control (Finasteride) in a suitable solvent (e.g., DMSO).
 - Prepare working solutions of testosterone and NADPH in the buffer.

- Prepare the rat liver microsome suspension in the buffer to a predetermined protein concentration.
- Enzyme Assay:
 - In a microcentrifuge tube, add the buffer solution, the test compound at various concentrations (or vehicle for control), and the rat liver microsome suspension.
 - Pre-incubate the mixture at 37°C for 5-10 minutes.
 - Initiate the enzymatic reaction by adding testosterone and NADPH.
 - Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
- Reaction Termination and Extraction:
 - Stop the reaction by adding a quenching solution (e.g., 2 volumes of ice-cold ethyl acetate) containing an internal standard.
 - Vortex vigorously to extract the steroids into the organic phase.
 - Centrifuge to separate the aqueous and organic layers.
 - Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Analysis:
 - Reconstitute the dried extract in the mobile phase for HPLC analysis.
 - Analyze the sample by HPLC to separate and quantify testosterone and the product, dihydrotestosterone.
 - The percentage of inhibition is calculated by comparing the amount of DHT formed in the presence of the test compound to the amount formed in the vehicle control.
 - IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial characterization of a 5 α -reductase inhibitor.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for 5α-reductase inhibitor discovery.

Conclusion

ONO-3805 is a non-steroidal inhibitor of 5 α -reductase, a key enzyme in androgen metabolism. While it has been identified as a promising early lead compound for conditions like BPH, detailed public data on its quantitative activity and specific experimental validation are scarce. The information and representative protocols provided in this guide are intended to offer a foundational understanding for researchers in the field of drug development and endocrinology. Further investigation into proprietary or non-public data would be necessary for a more comprehensive evaluation of **ONO-3805**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation and HPLC Quantitative Determination of 5 α -Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective non-steroidal inhibitors of 5 alpha-reductase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ono-3805 sodium | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. An overview on 5alpha-reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [ONO-3805: A Technical Overview of its Biological Activity and Therapeutic Target]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577819#ono-3805-biological-activity-and-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com